1H-imidazole-2-carbaldehyde

Coordination Chemistry Reaction Selectivity Ligand Design

Researchers often face batch-to-batch variability in imidazole-2-carbaldehyde hydration states, compromising condensation yields. This 97% pure, solid building block ensures reproducible reactivity as a PTP1B inhibitor (IC50=12 µM) and electrophilic partner for tridentate Schiff-base ligands. - Consistent batch purity minimizes side reactions in Buchwald-Hartwig cycloaminations. - Supplied with rigorous QC; ships ambient for global R&D delivery.

Molecular Formula C4H4N2O
Molecular Weight 96.09 g/mol
CAS No. 10111-08-7
Cat. No. B121022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-imidazole-2-carbaldehyde
CAS10111-08-7
SynonymsImidazole-2-carboxaldehyde;  1H-Imidazole-2-carbaldehyde;  2-Formylimidazole;  2-Imidazolecarbaldehyde;  2-Imidazolylformaldehyde; 
Molecular FormulaC4H4N2O
Molecular Weight96.09 g/mol
Structural Identifiers
SMILESC1=CN=C(N1)C=O
InChIInChI=1S/C4H4N2O/c7-3-4-5-1-2-6-4/h1-3H,(H,5,6)
InChIKeyXYHKNCXZYYTLRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Imidazole-2-carbaldehyde Overview


1H-Imidazole-2-carbaldehyde (CAS 10111-08-7) is a heterocyclic building block consisting of an imidazole ring substituted at the 2-position with an aldehyde group [1]. This specific substitution pattern confers a unique reactivity profile that distinguishes it from other imidazole carboxaldehydes. The compound is a solid at ambient temperature with a melting point of 209 °C (decomposition), and it is supplied as a research-grade material with a typical purity of 97% . Its primary utility lies in its capacity to serve as a versatile electrophilic partner in condensation reactions and as a ligand precursor in coordination chemistry.

1H-Imidazole-2-carbaldehyde vs. Positional Isomers


The position of the aldehyde group on the imidazole ring is the primary determinant of its chemical behavior and downstream utility. A critical difference lies in the compound's interaction with water: under identical experimental conditions, 2-imidazolecarboxaldehydes undergo 100% hydration to the gem-diol form, whereas the 5-isomer shows only 36% hydration and the 4-isomer just 5% [1]. This stark contrast in equilibrium directly impacts reaction outcomes in aqueous or protic environments and influences metal coordination geometries. Furthermore, catalytic functionalization of the imidazole core is highly regioselective; substituents at the 4-position can greatly retard or block iridium-catalyzed reactions at the 2-position, making the 2-aldehyde isomer a unique and non-interchangeable starting material for specific synthetic routes [2]. Therefore, substituting a 2-formylimidazole with a 4- or 5-formyl analog will not produce the same chemical or biological results.

1H-Imidazole-2-carbaldehyde Differentiating Evidence


gem-Diol Formation Selectivity Over Positional Isomers

The propensity of 1H-imidazole-2-carbaldehyde to form a gem-diol is quantifiably and dramatically higher than its 4- and 5-isomers. Under identical experimental conditions, the 2-isomer achieves complete (100%) hydration, whereas the 5- and 4-isomers exhibit only 36% and 5% hydration, respectively [1]. This behavior is governed by the position of the carbonyl group and is a direct result of the electronic environment of the 2-position on the imidazole ring [1].

Coordination Chemistry Reaction Selectivity Ligand Design

Iridium-Catalyzed Regioselective Acetal Introduction

An iridium-catalyzed reaction with formates and hydrosilanes enables the direct introduction of acetals specifically at the 2-position of the imidazole ring. This reaction is highly sensitive to ring substitution: while substituents at the 1- and 5-positions do not hinder the process, substituents at the 4-position 'greatly retarded' or prevented the reaction [1]. This regioselectivity is a functional property of the 2-position and cannot be replicated with other isomers.

Catalysis C-H Activation Late-Stage Functionalization

PTP1B Inhibition Activity

1H-Imidazole-2-carbaldehyde has been identified as a novel inhibitor of protein tyrosine phosphatase 1B (PTP1B), a validated therapeutic target for type-2 diabetes . In vitro assays demonstrate a concentration-dependent inhibition, with an IC50 value of 12 µM . While the compound itself is a simple aldehyde, its activity profile distinguishes it from other imidazole aldehydes that lack this documented biological function.

Type-2 Diabetes PTP1B Inhibitor Enzymatic Assay

1H-Imidazole-2-carbaldehyde Application Scenarios


Tridentate Schiff-Base Ligand Synthesis

1H-Imidazole-2-carbaldehyde is a proven precursor for the synthesis of tridentate Schiff-base ligands. Its aldehyde group undergoes condensation with amino acids such as β-alanine and 2-aminobenzoic acid to form carboxylate-containing ligands with N,N,O donor sets, which are valuable for preparing stable metal complexes [1].

PTP1B Inhibitor Development for Diabetes Research

Given its documented inhibition of PTP1B with an IC50 of 12 µM, this compound serves as a validated starting point or positive control in the development of new antidiabetic agents. Its structure is simple enough to allow for extensive derivatization while maintaining the core activity .

Palladium-Catalyzed Fused Heterocycle Synthesis

1H-Imidazole-2-carbaldehyde is a key building block for synthesizing imidazole-fused benzodiazepines. A three-step synthetic route using intramolecular Buchwald–Hartwig cycloamination demonstrates its utility in constructing complex, fused seven-membered diazacycles, a scaffold of interest in medicinal chemistry .

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